molecular formula C18H14N2O3S B2794330 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034206-94-3

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2794330
CAS No.: 2034206-94-3
M. Wt: 338.38
InChI Key: CMTRSTIRPDWWDJ-UHFFFAOYSA-N
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Description

N-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a hybrid heterocyclic compound featuring a benzo[d][1,3]dioxole-5-carboxamide core linked via a methylene bridge to a pyridinyl-thiophene moiety. This article compares the compound with similar derivatives, focusing on synthesis strategies, substituent effects, and functional outcomes.

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-18(12-5-6-14-15(9-12)23-11-22-14)20-10-13-3-1-7-19-17(13)16-4-2-8-24-16/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTRSTIRPDWWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene-Pyridine Intermediate: The initial step involves the synthesis of a thiophene-pyridine intermediate. This can be achieved through a palladium-catalyzed cross-coupling reaction between a thiophene derivative and a pyridine derivative.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The next step involves the introduction of the benzo[d][1,3]dioxole moiety. This can be done through a nucleophilic substitution reaction where the thiophene-pyridine intermediate reacts with a benzo[d][1,3]dioxole derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group. This can be achieved through an amide coupling reaction using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: It can be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzo[d][1,3]dioxole-5-carboxamide group is a common scaffold in medicinal and synthetic chemistry. Key analogs include:

(a) N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2, 2a) and N-(3,5-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4, 2b)
  • Structure : These compounds replace the pyridinyl-thiophene group with dimethoxyphenyl substituents.
  • Synthesis : Both were synthesized via amide coupling followed by silica gel chromatography (hexane/ethyl acetate), achieving yields of 75–77% .
  • Physical Properties : Melting points (175–177°C for 2a; 150.5–152°C for 2b) suggest that electron-donating methoxy groups enhance crystallinity compared to the pyridinyl-thiophene analog, where data is unavailable.
(b) N-(4'-(Furan-3-yl)-[1,1'-biphenyl]-2-yl)benzo[d][1,3]dioxole-5-carboxamide (A11)
  • Structure : Features a biphenyl-furan substituent instead of pyridinyl-thiophene.
  • Synthesis : Achieved an 80% yield, higher than many analogs, indicating that extended aromatic systems may improve reaction efficiency .
(c) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(thiophen-2-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 43)
  • Structure : Incorporates a thiazole-thiophene group, analogous to the pyridinyl-thiophene in the target compound.
  • Synthesis : Lower yield (21%) due to steric hindrance from the cyclopropane and thiazole groups .
(a) Kinase Inhibitors ()

Compounds like CCG258205–CCG258209, containing benzo[d][1,3]dioxol-5-yloxy groups, exhibit >95% HPLC purity and potent kinase inhibition. The pyridinyl-thiophene group in the target compound may similarly enhance binding to hydrophobic enzyme pockets .

(b) Metabolic Stability
  • N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (FEMA 4232) : Rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting cytochrome P450-mediated oxidation .
  • Benzodioxole Fentanyl : A pharmaceutical analog with opioid activity, highlighting the scaffold’s versatility in drug design .

Physicochemical Properties

Table 1: Comparison of Key Parameters
Compound Yield (%) Melting Point (°C) Key Substituent Biological Activity Reference
Target Compound N/A N/A Pyridinyl-thiophene Unknown
HSD-2 (2a) 75 175–177 3,4-Dimethoxyphenyl Not reported
A11 80 N/A Biphenyl-furan Not reported
CCG258205 (14an) 24 N/A Piperidinyl-fluorobenzamide Kinase inhibition
N-(Heptan-4-yl) analog (FEMA 4232) N/A N/A Heptyl Flavoring agent

Q & A

Q. What are the key structural features of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and how do they influence reactivity?

The compound integrates three heterocyclic systems: a thiophene ring (electron-rich sulfur-containing moiety), a pyridine ring (nitrogen-containing aromatic system), and a benzo[d][1,3]dioxole group (oxygen-containing bicyclic structure). These features confer distinct electronic and steric properties:

  • The thiophene enhances π-π stacking interactions, relevant in biological target binding .
  • The pyridine ring can participate in hydrogen bonding via its nitrogen atom .
  • The benzo[d][1,3]dioxole group contributes to metabolic stability due to its electron-withdrawing nature .

Q. What spectroscopic methods are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of substituents (e.g., methylene bridge between pyridine and benzo[d][1,3]dioxole) .
  • IR Spectroscopy : Identifies carboxamide (C=O stretch ~1650 cm1^{-1}) and aromatic C-H stretches .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+^+ ion) .

Q. What solvent systems are suitable for solubility testing, given its hydrophobic moieties?

Empirical data for analogous compounds suggest:

SolventSolubility (mg/mL)Notes
DMSO>10Preferred for in vitro assays
Methanol<1Limited due to aromatic stacking
WaterInsolubleRequires surfactants or co-solvents

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to improve yield and minimize byproducts?

Key strategies from related carboxamide syntheses:

  • Step 1 : Coupling of thiophene-pyridine precursor with benzo[d][1,3]dioxole-5-carboxylic acid using EDC/HOBt or DCC, monitored by TLC (hexane:EtOAc 3:1) .
  • Step 2 : Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the carboxamide .
  • Critical Parameters :
    • Temperature control (<40°C) to prevent decomposition of thiophene .
    • Anhydrous conditions for amide bond formation .

Q. How should contradictory data on biological activity vs. purity be resolved?

Case study from a related compound ():

  • Issue : High purity (>95%) but low anticancer activity in vitro.
  • Resolution :
    • Metabolic Stability Assay : Check if hepatic microsomes degrade the compound .
    • Cellular Uptake : Use fluorescent analogs to track intracellular accumulation .
    • Orthogonal Assays : Compare activity across cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-specific effects .

Q. What computational approaches predict binding affinities for target identification?

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) to map interactions between the pyridine-thiophene core and ATP-binding pockets .
  • MD Simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories) .
  • QSAR Models : Correlate substituent electronegativity (e.g., thiophene sulfur) with IC50_{50} values from analogous compounds .

Methodological Guidance

Q. Designing dose-response experiments for cytotoxicity studies

  • Protocol :
    • Cell Lines : Use 3–5 cancer lines (e.g., A549, HeLa) and one non-cancerous line (e.g., HEK293) .
    • Concentration Range : 0.1–100 µM, 72-hour exposure.
    • Controls : DMSO vehicle and doxorubicin (positive control).
    • Endpoint Assays : MTT for viability, Annexin V/PI for apoptosis .
  • Data Analysis : Calculate IC50_{50} via nonlinear regression (GraphPad Prism) and confirm selectivity index (SI = IC50_{50} normal cells / IC50_{50} cancer cells) .

Q. Addressing solubility challenges in in vivo studies

  • Formulation Strategies :
    • Nanoparticle Encapsulation : PLGA nanoparticles (size <200 nm, PDI <0.2) .
    • Cosolvents : 10% Cremophor EL in saline for IP administration .
    • Pharmacokinetics : Monitor plasma levels via LC-MS/MS to adjust dosing regimens .

Data Contradiction Analysis

Q. Discrepancies in reported melting points

  • Possible Causes :
    • Polymorphism (e.g., amorphous vs. crystalline forms) .
    • Residual solvents (validate by TGA/DSC) .
  • Resolution :
    • Recrystallize from ethyl acetate/hexane and repeat DSC .
    • Compare with patent data () for crystalline form benchmarks.

Emerging Research Directions

Q. Exploring dual-targeting mechanisms (e.g., kinase inhibition + epigenetic modulation)

  • Rationale : Structural analogs show affinity for HDACs and PI3K .
  • Experimental Design :
    • Biochemical Assays : HDAC fluorometric activity kit + PI3K ELISA .
    • Gene Expression : RNA-seq to identify pathway modulation (e.g., AKT/mTOR) .

Q. Leveraging the thiophene moiety for photoactivated therapies

  • Concept : Thiophene’s conjugated system enables ROS generation under UV light.
  • Validation :
    • Irradiate compound (365 nm) and measure ROS via DCFH-DA assay .
    • Compare cytotoxicity in dark vs. light conditions .

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